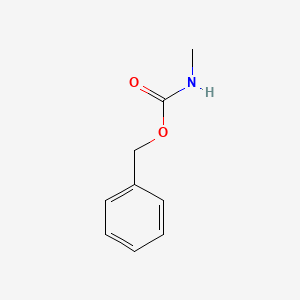

Benzyl methylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30379-59-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

benzyl N-methylcarbamate |

InChI |

InChI=1S/C9H11NO2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

QMDPEBMTDBSGAE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzyl Methylcarbamate

Elucidation of Carbamate (B1207046) Formation Mechanisms

The synthesis of carbamates, including benzyl (B1604629) methylcarbamate, can be achieved through various routes. Understanding the underlying mechanisms is key to optimizing reaction conditions and achieving desired products. Carbamates are organic compounds that can be considered esters of carbamic acid. They are valuable as protecting groups for amines in organic synthesis due to their stability and the possibility of removal under mild conditions. masterorganicchemistry.com

Reaction Pathways and Transition State Analysis

The formation of carbamates often involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate or a carbonate. wikipedia.org For instance, benzyl methylcarbamate can be synthesized from the reaction of benzylamine (B48309) with a methylating agent like dimethyl carbonate (DMC). core.ac.uksmolecule.com

One proposed pathway for carbamate formation involves the thermal decomposition of other carbamates to produce isocyanates, which then react with an alcohol. mdpi.com Computational studies, particularly using density functional theory (DFT), have become powerful tools for mapping out these reaction pathways. mdpi.comresearchgate.net These studies help in identifying intermediates and transition states, which are high-energy, short-lived structures that cannot be isolated experimentally. taylorandfrancis.com

The transition state represents the energy barrier that must be overcome for reactants to transform into products. numberanalytics.com Analysis of the transition state provides critical information about the reaction mechanism. For example, in the SN2 reaction of benzyl compounds, the reactivity is influenced by the electrostatic interaction between the reacting fragments in the transition state. acs.org The structure of the transition state can be predicted and analyzed using computational methods, offering insights into bond-breaking and bond-forming processes. taylorandfrancis.comchemrxiv.org

A study on the thermal decomposition of O-methyl-N-benzyl carbamate to produce benzyl isocyanate provided kinetic parameters for the reaction, which are essential for understanding the reaction pathway. mdpi.com

Table 1: Kinetic Parameters for the Thermal Decomposition of O-methyl-N-benzyl carbamate mdpi.com

| Temperature (°C) | Residence Time (s) | Conversion (%) |

|---|---|---|

| 450 | 1.2 | 25 |

| 500 | 0.6 | 50 |

| 550 | 0.3 | 75 |

| 600 | 0.15 | 90 |

This table is based on data for illustrative purposes and may not reflect the exact values from the source.

Role of Catalysis in Carbamate Synthesis

Catalysts play a significant role in the synthesis of carbamates by providing an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. acs.org Both acid and base catalysis can be employed. core.ac.uk For example, the reaction of amines with dimethyl carbonate to form carbamates can be catalyzed by superbases. core.ac.uk

Metal-free reactions using formic acid as a dual Brønsted acid/reductant have been developed for the synthesis of related heterocyclic compounds from carbamate precursors, highlighting a sustainable approach. diva-portal.org In some cases, metal complexes, such as those of nickel or palladium, are used to catalyze carbamate formation. acs.orgorganic-chemistry.org For example, Pd(PPh₃)₄ has been studied computationally for its role in synthesizing a derivative of this compound, where it was shown to stabilize intermediates and facilitate key reaction steps. mdpi.comresearchgate.net

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of urethanes (a type of carbamate) from amines, alcohols, and carbon dioxide, dialkyltin compounds have been used as catalysts. acs.org The addition of nitrogen-based bidentate ligands was found to enhance the catalytic activity of Ni(OAc)₂-based systems. acs.org

Kinetic Studies of Carbamate Transformations

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. github.io They provide quantitative data on how reaction conditions affect the speed of a reaction, which is crucial for optimizing synthetic processes.

Influence of Solvent on Reaction Kinetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. ajpojournals.org Solvent polarity is a particularly important factor. Polar solvents tend to accelerate reactions that involve the formation of charged intermediates or transition states by stabilizing them. ajpojournals.orgasianpubs.org Conversely, nonpolar solvents are often preferred for nonpolar reactions. ajpojournals.org

The effect of the solvent on reaction rates can be quantified by correlating the rate constant with solvent polarity scales, such as the Grunwald-Winstein Y values. asianpubs.org For instance, the rate of quaternization of N,N-dimethylaniline by benzyl chloride increases with increasing water content in acetone-water mixtures, indicating that the polar, protic nature of water stabilizes the charged transition state. asianpubs.org

The choice of solvent can also affect the selectivity of a reaction. In the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate, the use of supercritical CO₂ as a solvent was investigated, and the pressure of the CO₂ was found to influence the reaction. core.ac.uk

Table 2: Effect of Solvent Polarity on Reaction Rate Constant (Illustrative)

| Solvent | Dielectric Constant | Rate Constant (k) |

|---|---|---|

| Hexane | 1.9 | Low |

| Dichloromethane | 9.1 | Moderate |

| Acetone | 21 | High |

| Water | 80 | Very High |

This table provides a general trend and is for illustrative purposes.

Primary and Secondary Isotope Effects in Carbamate Reactivity

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. numberanalytics.com It involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. numberanalytics.comwikipedia.org

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. numberanalytics.comcsbsju.edu The magnitude of the PKIE can provide information about the nature of the transition state. csbsju.edu

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comwikipedia.org SKIEs are generally smaller than PKIEs but can still provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.org For example, an α-secondary KIE can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

In the context of carbamate reactivity, studying the KIE for reactions such as hydrolysis or decomposition can help elucidate the mechanism by indicating which bonds are being broken in the slowest step of the reaction. For example, deuterium (B1214612) labeling could be used to probe the mechanism of a reaction involving a C-H bond cleavage. diva-portal.org

Intramolecular Carbamate Reactions and Cyclization Mechanisms

The intramolecular reactions of carbamates, particularly cyclization, are fundamental in the synthesis of various heterocyclic compounds. In the case of this compound and its derivatives, these reactions are influenced by substituents, solvent, and catalysts.

Studies on substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, which are structurally analogous to this compound, provide significant insights into these cyclization mechanisms. The cyclization of these compounds yields 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. mdpi.comresearchgate.net The kinetics of this reaction, investigated in aprotic solvents like dioxane and toluene (B28343) at temperatures ranging from 110-180 °C, reveal a strong dependence on the electronic nature of the leaving phenoxy group. researchgate.netcas.cz

Key findings from these kinetic studies indicate:

Substituent Effects: Electron-withdrawing substituents on the leaving phenyl group significantly accelerate the rate of cyclization. researchgate.netcas.cz This is demonstrated by a Hammett reaction constant (ρ) of 2.45 ± 0.15, indicating that the reaction is sensitive to electronic effects and that a negative charge develops on the leaving group in the transition state. researchgate.net Conversely, substituents on the benzyl ring have a negligible effect on the reaction rate. researchgate.netcas.cz

Catalysis: The cyclization is catalyzed by triethylamine (B128534) when conducted in toluene, but not in dioxane. researchgate.netcas.cz This suggests a mechanism where the base assists in the deprotonation of the hydroxyl group, facilitating the nucleophilic attack. The lack of catalysis in dioxane, a more polar solvent, may be due to solvent effects on the base and the transition state.

Based on these observations, a proposed mechanism involves the intramolecular attack of the hydroxyl group on the carbamate carbonyl carbon. The reaction proceeds through a transition state where the phenolate (B1203915) ion acts as the leaving group. The rate-determining step is the formation of the cyclic intermediate. For instance, the cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamate leads to the formation of 3-methyl-3,4-dihydrobenzo[e] nih.govoxazin-2-one. researchgate.net

Another relevant intramolecular reaction is the TfOH-catalyzed cyclization of phenylpropylcarbamates, which results in the formation of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. researchgate.net This type of acid-catalyzed cyclization demonstrates the versatility of the carbamate group in forming different heterocyclic ring systems through intramolecular aromatic substitution reactions. researchgate.net

Table 1: Influence of Substituents on the Cyclization Rate of Phenyl N-(2-hydroxybenzyl)carbamates

| Substituent on Phenyl Group | Relative Rate of Cyclization | Reference |

|---|---|---|

| 4-Nitro | Strongly Accelerates | researchgate.net |

| 3-Chloro | Accelerates | cas.cz |

| H (unsubstituted) | Base Rate | cas.cz |

| Electron-donating (e.g., methyl) | Decelerates |

Oxidative and Reductive Pathways of the Carbamate Functional Group

The carbamate functional group in this compound can undergo both oxidative and reductive transformations, which are crucial for its synthesis and metabolic fate.

Oxidative Pathways: The oxidation of this compound can occur at the benzylic methylene (B1212753) group or through oxidative carbonylation reactions. The aerobic oxidation of benzylic methylenes to ketones is a common transformation. nih.gov This process can be catalyzed by systems such as Fe(NO₃)₃/N-hydroxyimide (NHI) in the presence of oxygen. nih.gov The mechanism is believed to proceed through a radical pathway, initiated by the catalyst system. nih.gov For this compound, this would lead to the formation of a ketone at the benzylic position.

Reductive Pathways: The reduction of the carbamate group typically leads to the formation of an amine. A common method for the reductive cleavage of benzyl carbamates (often referred to as the Cbz or Z group, a widely used amine protecting group) is catalytic hydrogenation. scientificupdate.com This reaction is usually performed with a palladium catalyst (e.g., Pd/C) and hydrogen gas, yielding the corresponding amine, toluene, and carbon dioxide.

An alternative reductive cleavage method involves nucleophilic attack at the benzylic carbon of the benzyl carbamate. scientificupdate.com Thiolates, such as sodium methanethiolate, can act as nucleophiles in an Sₙ2 reaction to cleave the benzyl-oxygen bond. scientificupdate.com This process generates an unstable amine carbonate intermediate, which then decarboxylates to furnish the free amine and a benzylated thiol byproduct. scientificupdate.com This method is particularly useful for substrates that are sensitive to standard hydrogenation conditions. scientificupdate.com Computational studies have shown that the activation energy for this Sₙ2 attack is significantly lower than for a direct attack at the carbamate carbonyl group. scientificupdate.com

Table 2: Summary of Oxidative and Reductive Reactions

| Reaction Type | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Oxidation | Fe(NO₃)₃/NHSI/O₂ | Benzylic ketone derivative | nih.gov |

| Oxidative Carbonylation | Amine, CO, O₂, Pd/C, Iodide promoter | Carbamate | researchgate.net |

| Reduction (Hydrogenation) | H₂, Pd/C | Amine, Toluene, CO₂ | scientificupdate.com |

| Reduction (Thiolysis) | Sodium methanethiolate, DMF | Amine, Benzyl methyl sulfide | scientificupdate.com |

Computational Chemistry and Theoretical Studies of Benzyl Methylcarbamate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of benzyl (B1604629) methylcarbamate. researchgate.netsci-hub.se DFT methods, such as B3LYP and M06-2X, are frequently used due to their balance of accuracy and computational cost. numberanalytics.com These calculations can determine key electronic properties like HOMO-LUMO energy gaps, which are indicative of a molecule's kinetic stability and chemical reactivity. inlibrary.uzresearchgate.net For instance, a larger HOMO-LUMO gap generally suggests greater stability and lower reactivity. inlibrary.uz

| Reaction Parameter | Description | Relevance to Benzyl Methylcarbamate |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of reactions, such as synthesis or degradation. |

| Reaction Energy (ΔE) | The net energy change during a reaction. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure provides insight into the mechanism of bond formation and breakage. |

Analysis of Regioselectivity and Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the regioselectivity and stereochemistry of chemical reactions. numberanalytics.com Regioselectivity refers to the preference of a reaction to occur at one molecular site over another, while stereoselectivity describes the preferential formation of one stereoisomer. masterorganicchemistry.com For reactions involving this compound, theoretical models can predict which atoms are most likely to be involved in a reaction by analyzing factors like steric and electronic effects. numberanalytics.com For example, in ring-opening reactions of related cyclic compounds, computational studies have successfully explained the observed regioselectivity. acs.org Similarly, the stereochemical outcome of reactions, such as the formation of syn or anti products, can be predicted by analyzing the energies of different reaction pathways. masterorganicchemistry.com

Molecular Modeling for Conformational Analysis and Molecular Dynamics Simulation

Molecular modeling techniques are essential for studying the three-dimensional structure and dynamics of this compound. Conformational analysis helps identify the most stable arrangements of the molecule by exploring the rotation around single bonds. google.com This is particularly important for flexible molecules, as their conformation can significantly influence their properties and interactions. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility in different environments, such as in solution. researchgate.net MD simulations can reveal how the molecule interacts with its surroundings and how these interactions affect its structure and stability. researchgate.net

Theoretical Prediction of Intermolecular Interactions and Binding Affinities

Computational methods are widely used to predict how this compound interacts with other molecules, such as proteins or receptors, and to estimate the strength of these interactions (binding affinity). researchgate.net Molecular docking is a common technique used to predict the preferred orientation of a molecule when it binds to a target. plos.org The binding affinity can then be estimated using scoring functions that consider factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netuniv-biskra.dz These predictions are valuable in fields like drug design, where understanding the binding of a molecule to its biological target is crucial. plos.org For instance, studies on related carbamate (B1207046) compounds have used molecular docking to investigate their binding to enzymes like acetylcholinesterase, identifying key interactions such as π-stacking and hydrogen bonding. vulcanchem.com

| Interaction Type | Description | Computational Prediction Method |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Molecular Docking, NBO Analysis |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Molecular Docking, Molecular Dynamics |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Molecular Docking, DFT |

| Binding Affinity (ΔG) | The measure of the strength of the binding interaction between two molecules. | Molecular Docking Scoring Functions, Free Energy Calculations |

Computational Studies of Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

Computational studies can elucidate the mechanisms by which this compound degrades, for example, through hydrolysis or photodegradation. mdpi.com These degradation processes are influenced by environmental factors such as pH, temperature, and light. mdpi.commdpi.com Quantum chemical methods can be used to model the reaction pathways of hydrolysis, identifying key intermediates and transition states to understand the reaction mechanism at a molecular level. jst.go.jp Similarly, computational approaches can be applied to study photodegradation, which involves the breakdown of the molecule upon exposure to light. mdpi.com Understanding these degradation pathways is important for assessing the environmental fate and stability of the compound. jst.go.jp

Environmental Transformation and Fate of Carbamate Compounds with Relevance to Benzyl Methylcarbamate

Hydrolytic Degradation Pathways in Aquatic and Soil Environments

Hydrolysis is a primary chemical degradation process for carbamate (B1207046) compounds in aquatic and soil environments. clemson.eduupm.edu.my This reaction involves the cleavage of the ester linkage in the carbamate molecule by water. clemson.edu The first step in the environmental degradation of many carbamates is hydrolysis, which can be influenced by various environmental conditions. who.intupm.edu.my

The rate of hydrolysis for carbamate esters is significantly dependent on pH and temperature. clemson.eduresearchgate.net Generally, carbamate hydrolysis can proceed through neutral (pH-independent), acid-catalyzed, and base-catalyzed pathways. clemson.edu For most carbamates, including N-methylcarbamates, acid-catalyzed hydrolysis is not a significant degradation mechanism. clemson.edu

The degradation rate tends to be slow at acidic to neutral pH and increases substantially under alkaline (basic) conditions. clemson.edu Base-mediated hydrolysis, where the hydroxyl ion (OH⁻) acts as a nucleophile, is often the dominant pathway at a pH above 7 or 8. clemson.edutandfonline.com For example, the carbamate Mobam is reported to be stable at pH 2, but its half-life decreases to 8 days at pH 7 and just 0.5 days at pH 9. nih.gov Similarly, studies on carbaryl (B1668338) show a marked increase in hydrolysis rate as the pH becomes more alkaline. clemson.edutandfonline.com

Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of hydrolysis, consistent with chemical kinetic principles.

Table 1: Effect of pH on the Hydrolysis Half-Life of Representative Carbamates

| Carbamate Compound | pH | Half-Life | Reference |

|---|---|---|---|

| Mobam | 7 | 8 days | nih.gov |

| Mobam | 9 | 0.5 days | nih.gov |

| Carbofuran (B1668357) | 7 | Slow | tandfonline.com |

| Carbofuran | 8 | 40 hours (in paddy water) | researchgate.net |

| Carbaryl | 7 | Slow | tandfonline.com |

| Carbaryl | >7 | Rate increases with pH | clemson.edutandfonline.com |

The hydrolysis of N-methylcarbamates proceeds through the cleavage of the ester bond. who.int This reaction typically yields the corresponding alcohol or phenol (B47542), carbamic acid, which is unstable and subsequently decomposes into methylamine (B109427) and carbon dioxide. upm.edu.mynih.gov For N-methyl carbamates, the mechanism involves an isocyanate intermediate. upm.edu.my

In the specific case of benzyl (B1604629) methylcarbamate, hydrolytic degradation would be expected to break the ester linkage to form benzyl alcohol, methylamine, and carbon dioxide. This is analogous to the hydrolysis of other carbamates, such as 4-chlorobenzyl methylcarbamate, which hydrolyzes to 4-chlorobenzyl alcohol and methylamine, and Mobam, which yields 4-hydroxybenzothiophene, methylamine, and carbon dioxide. nih.gov These hydrolysis products are generally more polar and less toxic than the parent carbamate compound. clemson.eduscispace.com

Photolytic Degradation Processes in Environmental Matrices

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of carbamates in the environment, particularly in surface waters and on soil or plant surfaces. nih.govwho.int Carbamate compounds can absorb light, leading to their rapid decomposition. who.int

The photolysis of carbamates can occur through several mechanisms. The primary effect of UV radiation often involves the cleavage of the ester bond, which is similar to hydrolysis, resulting in the formation of the corresponding phenol or alcohol. who.int Another important mechanism is the photo-Fries rearrangement. annualreviews.org This process involves the formation of radical intermediates, such as an aryloxy radical (ArO·) and a carbamoyl (B1232498) radical (·CONHCH3), which can then react further. annualreviews.org For phenyl N-methylcarbamate, photodecomposition proceeds via alpha and beta cleavage. nih.gov These reactive intermediates can lead to a variety of transformation products.

Exposure to UV radiation significantly reduces the stability of carbamate compounds. annualreviews.org The rate of photolysis can be influenced by the medium in which the compound is present and by the pH of the solution. who.int For example, the photolysis rates of carbaryl and propoxur (B1679652) were found to be slow at low pH and increased as the pH became more alkaline. who.int The presence of other substances in the environment, such as dissolved organic matter, can also affect the rate of photodecomposition, sometimes inhibiting the reaction. dss.go.th Studies on various carbamates demonstrate that UV light is effective in their degradation, often leading to multiple photoproducts. annualreviews.orgsmolecule.com For instance, the photolysis of phenyl-N-methylcarbamate results in phenol, 2-hydroxy-N-methyl-benzamide, and 4-hydroxy-N-methyl benzamide. nih.gov

Table 2: Photodegradation of Representative Carbamates

| Carbamate Compound | Key Findings | Primary Photoproducts | Reference |

|---|---|---|---|

| Carbaryl | Rate increases with pH. | 1-Naphthol | who.int |

| Carbofuran | Decomposes via direct photolysis; inhibited by dissolved organic matter. | Carbofuran phenol, substituted catechol | dss.go.th |

| Phenyl N-methylcarbamate | Proceeds via alpha and beta cleavage. | Phenol, 2-hydroxy-N-methyl-benzamide, 4-hydroxy-N-methyl benzamide | nih.gov |

| 4-Chlorothis compound | Degrades under UV light. | 4-Chlorobenzyl alcohol, 4-chlorobenzoic acid | smolecule.com |

Microbial Degradation and Biotransformation Pathways

Microbial activity is a crucial factor in the breakdown of carbamates in soil and water. upm.edu.myresearchgate.net A diverse range of microorganisms, including bacteria and fungi, have evolved pathways to degrade these compounds, often utilizing them as a source of carbon and nitrogen. nih.govfrontiersin.org Environmental conditions that promote microbial growth, such as optimal temperature, moisture, and pH, also favor the degradation of carbamates. who.int

The initial and most common step in the microbial degradation of carbamates is the enzymatic hydrolysis of the ester or amide linkage. nih.govupm.edu.myfrontiersin.org This reaction is catalyzed by specific enzymes called carbamate hydrolases or esterases. researchgate.netacademicjournals.org This cleavage results in the formation of the alcohol/phenol moiety, methylamine, and carbon dioxide. nih.govfrontiersin.org These initial breakdown products are then typically funneled into central metabolic pathways. researchgate.net

Beyond hydrolysis, microorganisms can employ other transformative reactions, such as oxidation. who.int These oxidative pathways can include hydroxylation of an aromatic ring, N-dealkylation, and sulfoxidation, often catalyzed by monooxygenase enzymes. who.intfrontiersin.org

Numerous microbial genera have been identified with the ability to degrade carbamates. Bacterial examples include Pseudomonas, Sphingomonas, Rhodococcus, Arthrobacter, and Bacillus. researchgate.netacademicjournals.org Fungal genera such as Aspergillus, Trichoderma, and Mucor have also been reported to transform or degrade these pesticides. researchgate.netfrontiersin.org

Table 3: Microorganisms Involved in Carbamate Degradation

| Microorganism Genus | Carbamate(s) Degraded | Degradation Pathway/Enzyme | Reference |

|---|---|---|---|

| Sphingomonas | Carbofuran | Hydrolysis, Oxidation | frontiersin.orgacademicjournals.org |

| Pseudomonas | Carbaryl, Carbofuran | Hydrolysis (Carbaryl hydrolase) | frontiersin.orgacademicjournals.org |

| Arthrobacter | Carbofuran | Hydrolysis | academicjournals.org |

| Rhodococcus | Carbofuran | Oxidative and Hydrolytic pathways | frontiersin.org |

| Aspergillus | Various N-methylcarbamates | Hydrolysis (Novel hydrolase) | academicjournals.org |

| Trichoderma | Carbamates | Transformation/Degradation | researchgate.netfrontiersin.org |

Sorption and Mobility in Soil Systems

The fate of carbamates in soil is heavily influenced by sorption—the process by which a chemical adheres to soil particles. fao.org Sorption governs a compound's concentration in the soil solution, thereby affecting its availability for microbial degradation, plant uptake, and potential for movement or leaching. fao.orgnih.gov Generally, carbamates with lower water solubility tend to be more strongly adsorbed to soil. inchem.org

Soil organic carbon (SOC) is widely recognized as the single most important factor controlling the adsorption of non-ionic organic compounds like carbamate pesticides. nih.govmdpi.compublish.csiro.au A strong positive correlation exists between the SOC content of a soil and its capacity to adsorb carbamates. researchgate.netscielo.org.mx Soils with higher organic matter content exhibit greater adsorption, which in turn reduces the amount of the compound in the soil water, thereby limiting its mobility. fao.orgresearchgate.net

This relationship is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes the sorption coefficient (Kd) for the organic carbon fraction of the soil. nih.gov Studies on various carbamates consistently demonstrate this dependency. For example, the adsorption of carbendazim (B180503) and carbaryl has been shown to increase significantly with higher SOC. publish.csiro.auscielo.org.mxslu.se In one study, the sorption coefficient (Kd) for carbendazim was highest in soil with 3.3% organic matter and 18% clay content. scielo.org.mx

Table 2: Influence of Soil Organic Carbon on Carbamate Sorption Coefficients

| Carbamate Compound | Soil Organic Carbon (%) | Sorption Coefficient (Kd) (mL/g) | Organic Carbon Partition Coefficient (Koc) (mL/g) | Reference(s) |

|---|---|---|---|---|

| Carbendazim | 0.3 | 8.1 | 270 | slu.se |

| Carbendazim | 1.0 | 9.6 | 960 | slu.se |

| Carbendazim | 1.1 | 12.5 | 1136 | slu.se |

| Carbendazim | 9.8 | 127 | 438 | slu.se |

| Carbaryl | (Range across 16 UK soils) | 1.09 - 23.0 | 95 - 639 | publish.csiro.au |

| Carbofuran | (Low organic carbon soil) | - | ~29 | mdpi.com |

Note: Koc values can vary based on soil type and experimental conditions. The data illustrates the general trend of increased sorption with higher organic carbon.

The potential for a carbamate to leach through the soil profile and reach groundwater is inversely related to its sorption in soil and directly related to its persistence. fao.orgresearchgate.net Compounds that are highly water-soluble and weakly adsorbed to soil particles are more mobile and have a higher leaching potential. nih.gov Conversely, strong adsorption to soil organic matter reduces mobility. inchem.org

The Groundwater Ubiquity Score (GUS) is a widely used index to estimate the leaching potential of pesticides. It is calculated from the pesticide's half-life in soil (persistence, DT50) and its soil organic carbon partition coefficient (Koc).

GUS = log10(DT50) x [4 - log10(Koc)]

A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential. researchgate.net Carbamates exhibit a wide range of mobility. For instance, carbofuran is often classified as having a moderate to high leaching potential, whereas its metabolite 3-hydroxycarbofuran (B132532) is considered a non-leacher. researchgate.netmdpi.com Highly water-soluble carbamates like aldicarb (B1662136) and methomyl (B1676398) are also more prone to runoff and leaching. nih.gov

Table 3: Environmental Mobility Classification of Selected Carbamates

| Compound | Koc (mL/g) | Soil Half-life (DT50, days) | GUS Index | Mobility/Leaching Potential | Reference(s) |

|---|---|---|---|---|---|

| Carbofuran | 29 - 150 | 12 - 50 | >2.8 | Moderate to High | mdpi.comresearchgate.netmdpi.com |

| Carbaryl | 95 - 639 | 7 - 28 | 1.4 - 2.7 | Low to Moderate | publish.csiro.aumdpi.com |

| Aldicarb | ~30 | 1 - 15 | >2.8 | High | nih.govepa.gov |

| Benfuracarb | - | <7 | <1.8 | Non-leacher | researchgate.net |

| 3-hydroxycarbofuran | - | <1 | <1.8 | Non-leacher | researchgate.net |

Note: GUS values are estimates and can vary based on specific soil and environmental conditions.

Advanced Analytical Methodologies for Carbamate Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For carbamate (B1207046) analysis, several chromatographic methods are utilized, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds like carbamates, as it avoids the high temperatures used in gas chromatography that can cause degradation. usgs.govnih.gov The separation is typically achieved on a reverse-phase C18 column. usgs.gov

Diverse detection modes can be coupled with HPLC for the analysis of carbamates:

UV-Visible Spectroscopy: A photodiode-array UV detector can be used to measure the absorbance profiles of the separated compounds. usgs.gov This allows for both quantification based on absorbance at a specific wavelength and tentative identification by comparing the full UV spectrum to a library of known compounds. usgs.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, a post-column derivatization technique is often employed. After the carbamates are separated by the HPLC column, they are hydrolyzed to form methylamine (B109427). This product then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative, which can be detected at very low concentrations. usgs.govoup.comepa.gov This method is sensitive enough to detect N-methylcarbamates in the picogram-per-liter range in concentrated sample extracts. usgs.gov

A study on the analysis of organophosphorus and carbamate pesticides demonstrated the successful separation and quantification of several carbamates, including Carbaryl (B1668338) and Baygon, with a detection limit of 100 ng for all pesticides. nih.gov

Gas Chromatography (GC) with Specialized Detectors

While HPLC is often preferred, Gas Chromatography (GC) can be used for carbamate analysis, particularly when coupled with mass spectrometry (GC-MS) for confirmation. taylorfrancis.comqscience.com However, the thermal instability of many carbamates presents a significant challenge, as they can degrade in the hot GC injection port. usgs.govqscience.com

To overcome this, derivatization techniques can be used to convert the carbamates into more thermally stable compounds before GC analysis. usda.gov For instance, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) allows for the analysis of carbamates by GC with electron capture detection (ECD) or mass spectrometry with high sensitivity. nih.govresearchgate.net

Specialized detectors enhance the selectivity of GC analysis for carbamates:

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds like carbamates, providing excellent sensitivity. oup.comoup.com

Electron Capture Detector (ECD): Following derivatization with an electron-capturing agent like HFBA, the ECD can be used for sensitive detection. nih.gov

Research has shown that GC-MS can be used for the qualitative and quantitative analysis of carbamates, although they are more susceptible to degradation during separation compared to other pesticides like pyrethroids. qscience.com

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) offers a middle ground between GC and HPLC and is suitable for the analysis of thermally labile and non-volatile compounds. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. usda.govnih.gov

Key advantages of SFC for carbamate analysis include:

Rapid Analysis: SFC can achieve faster separations compared to traditional HPLC. For example, a set of carbamate pesticides was separated in just 9 minutes using packed-column SFC. oup.comoup.com

Direct Detection: Carbamates can be directly and selectively detected without the need for derivatization using a nitrogen-phosphorus detector (NPD). oup.comoup.com

Solvent Reduction: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly technique. usda.gov

In one study, supercritical fluid carbon dioxide was used not only as the chromatographic mobile phase but also as a solvent for a derivatizing agent, allowing for simultaneous extraction and derivatization of carbamates from a sample matrix. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for the structural elucidation and trace analysis of compounds, including Benzyl (B1604629) methylcarbamate. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Multi-Residue Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a leading technique for the identification and quantification of polar and thermally labile compounds like carbamates. taylorfrancis.comnih.gov This method combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

The process involves:

Separation: The sample is injected into the LC system, where the individual carbamates are separated.

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).

First Mass Analysis (MS1): The precursor ions (the ionized molecules of the carbamates) are selected in the first mass analyzer.

Fragmentation: The selected precursor ions are fragmented in a collision cell.

Second Mass Analysis (MS2): The resulting product ions (fragments) are analyzed in the second mass analyzer, creating a characteristic fragmentation pattern or "fingerprint" for each compound.

This technique, often using multiple reaction monitoring (MRM), allows for the highly selective and sensitive quantification of multiple carbamate residues in complex matrices like fruits, vegetables, and tea. nih.govresearchgate.net A study reported a method for quantifying fifteen carbamate pesticides with limits of detection ranging from 0.2 to 2.0 µg/kg. nih.gov The use of an ion trap triple quadrupole mass spectrometer enhances this capability. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule. ijpras.comnih.gov This capability is particularly important for identifying unknown metabolites of carbamates. ijpras.comspectroscopyonline.com

When a parent compound like Benzyl methylcarbamate is metabolized, its structure is altered, resulting in metabolites with different masses. HRMS can distinguish between the parent compound and its metabolites with a high degree of confidence. spectroscopyonline.com

The workflow for metabolite identification using HRMS typically involves:

LC Separation: The sample containing potential metabolites is separated by LC.

Accurate Mass Measurement: The HRMS instrument (such as a Time-of-Flight (TOF), Orbitrap, or FT-ICR) measures the accurate mass of the eluting compounds. nih.gov

Elemental Formula Generation: The accurate mass is used to generate a list of possible elemental formulas. nih.gov

Fragmentation Analysis: The compounds are fragmented, and the accurate masses of the fragments are measured to help elucidate the structure of the metabolites. spectroscopyonline.com

Recent studies have utilized Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry to identify numerous metabolites of chlorphenesin (B1668841) carbamate in human urine, demonstrating the power of HRMS in metabolomic studies. researchgate.net This approach allows for the detection of various metabolic transformations, including hydroxylation, hydrolysis, and glucuronidation. researchgate.net

Data Tables

Table 1: Chromatographic Conditions for Carbamate Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV-Visible, Fluorescence (with post-column derivatization) | Quantification of carbamates in various matrices. | usgs.govepa.gov |

| GC | DB-5 | Helium | Mass Spectrometry (MS), Nitrogen-Phosphorus (NPD) | Confirmatory analysis, often requiring derivatization. | qscience.comoup.com |

| SFC | Packed Column | Supercritical CO2 | Nitrogen-Phosphorus (NPD), UV | Rapid separation of thermally labile carbamates. | oup.comoup.com |

Table 2: Mass Spectrometry Parameters for Carbamate Analysis

| Technique | Ionization Source | Mass Analyzer | Scan Mode | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Electrospray (ESI) | Triple Quadrupole, Ion Trap | Multiple Reaction Monitoring (MRM) | Multi-residue quantification in complex samples. | nih.govresearchgate.net |

| HRMS | Electrospray (ESI) | TOF, Orbitrap, FT-ICR | Full Scan, MS/MS | Metabolite identification and structural elucidation. | nih.govspectroscopyonline.comresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aldicarb (B1662136) |

| Aldicarb sulfone |

| Aldicarb sulfoxide |

| Baygon |

| 4-Bromo-3,5-dimethylphenyl N-methyl carbamate |

| Carbaryl |

| Carbofuran (B1668357) |

| Chlorphenesin carbamate |

| 3-Hydroxycarbofuran (B132532) |

| 3-Keto carbofuran |

| Methiocarb |

| Methomyl (B1676398) |

| 1-Naphthol |

| Oxamyl |

| Pirimicarb |

| Promecarb |

| Propoxur (B1679652) |

| Quinalphos |

| Dichlorvos |

| Malathion |

| Methyl parathion |

| Monocrotophos |

| Phosphamidon |

| Heptafluorobutyric anhydride |

| o-Phthalaldehyde |

| Benzyl alcohol |

| 9-Fluorenone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, both one-dimensional and advanced two-dimensional NMR techniques are employed for comprehensive characterization. weebly.comresearchgate.net

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the first-line method for confirming the identity and purity of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The key signals for this compound are attributed to the protons of the benzyl group and the N-methyl group. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the range of δ 7.3-7.4 ppm. The two benzylic protons (CH₂) attached to the oxygen atom are chemically equivalent and produce a characteristic singlet at approximately δ 5.1 ppm. The three protons of the N-methyl (CH₃) group also generate a singlet, found further upfield around δ 2.8 ppm. A broad signal corresponding to the N-H proton may also be observed.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. nih.gov For this compound, distinct signals are observed for the carbonyl carbon of the carbamate group (C=O) at approximately δ 157 ppm, the various carbons of the aromatic ring (typically between δ 127-137 ppm), the benzylic carbon (CH₂) at around δ 67 ppm, and the N-methyl carbon (CH₃) at approximately δ 28 ppm. mdpi.com The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous confirmation of the molecular structure. mdpi.com

Interactive Data Table: Representative 1D NMR Data for this compound

Below is a table summarizing the expected chemical shifts for this compound in a common NMR solvent like deuterochloroform (CDCl₃).

| Group | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl | ¹H | ~7.35 | multiplet | Ar-H |

| Benzyl | ¹H | ~5.12 | singlet | O-CH₂-Ar |

| Methyl | ¹H | ~2.81 | singlet | N-CH₃ |

| Amine | ¹H | variable | broad singlet | N-H |

| Carbonyl | ¹³C | ~157 | - | C=O |

| Phenyl (substituted) | ¹³C | ~137 | - | Ar-C |

| Phenyl | ¹³C | ~128 | - | Ar-C |

| Benzyl | ¹³C | ~67 | - | O-CH₂-Ar |

| Methyl | ¹³C | ~28 | - | N-CH₃ |

While 1D NMR is sufficient for confirming the basic structure, two-dimensional (2D) NMR experiments are employed to resolve complex structural ambiguities and to definitively assign all proton and carbon signals, which is especially vital for more complex derivatives or when studying intermolecular interactions. researchgate.netnih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would show correlations among the protons within the aromatic ring, helping to assign their specific positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map proton signals directly to the carbon atoms to which they are attached. weebly.com An HSQC spectrum of this compound would show a correlation cross-peak between the benzylic proton signal (~5.1 ppm) and the benzylic carbon signal (~67 ppm), and another between the N-methyl proton signal (~2.8 ppm) and the N-methyl carbon signal (~28 ppm), confirming these C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). acs.org This is extremely powerful for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the benzylic protons (~5.1 ppm) to the carbonyl carbon (~157 ppm), establishing the crucial ester linkage of the carbamate. It would also show correlations from the N-H proton to the N-methyl carbon and the carbonyl carbon, confirming the structure around the nitrogen atom.

Together, these advanced NMR techniques provide an exhaustive and definitive characterization of the molecule's covalent structure and can also offer insights into its conformational dynamics. nih.gov

Spectrophotometric and Electrochemical Detection Methods

While NMR is ideal for structural characterization, spectrophotometric and electrochemical methods are often preferred for quantitative analysis and trace detection due to their high sensitivity, speed, and lower cost. mdpi.com

Spectrophotometric Methods: These techniques rely on the absorption of light by the analyte. This compound possesses a phenyl group, which gives it an intrinsic ultraviolet (UV) absorbance profile that can be used for quantification, for instance, in HPLC analysis with a UV detector. mdpi.com A study on O-methyl-N-benzyl carbamate utilized a spectrophotometric detector set at 254 nm for its analysis. mdpi.com

For enhanced sensitivity or selectivity, colorimetric methods can be developed. This often involves a chemical derivatization step to produce a new compound with strong absorbance in the visible region. A common strategy for carbamates involves alkaline hydrolysis to break the carbamate bond, followed by a coupling reaction with a chromogenic reagent. arkat-usa.org For example, the hydrolysis of a carbamate can release an alcohol or amine, which is then reacted to form a highly colored azo dye, whose concentration can be measured with a simple spectrophotometer. emerginginvestigators.org

Electrochemical Methods: Electrochemical sensors offer another highly sensitive approach for the detection of carbamates. mdpi.combenthamdirect.com These methods measure the change in an electrical signal (like current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. researchgate.net Detection can be based on the direct oxidation or reduction of the carbamate molecule itself at the electrode.

Alternatively, and more commonly for carbamates, indirect detection methods are used. nih.gov One prominent approach is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov In these biosensors, an electrode measures the activity of immobilized AChE. Carbamates inhibit this enzyme, causing a measurable decrease in the electrochemical signal, which is proportional to the concentration of the carbamate. nih.gov The development of enzyme-less sensors using nanocomposite-modified electrodes that can directly catalyze the oxidation of carbamates is also an active area of research, promising more robust and stable detection platforms. benthamdirect.comresearchgate.net

Role of Benzyl Methylcarbamate and Carbamate Motifs in Advanced Organic Synthesis and Material Science

Benzyl (B1604629) Methylcarbamate as a Precursor in the Synthesis of Complex Organic Molecules

The carbamate (B1207046) group is a cornerstone in modern organic synthesis, particularly as a protecting group for amines, a function exemplified by the benzyloxycarbonyl (Cbz or Z) group. nih.gov Organic carbamates serve as crucial intermediates and protecting groups for amines and amino acids in peptide chemistry and organic synthesis. nih.govacs.org The stability of the carbamate linkage protects the amine functionality from a variety of reaction conditions, including acids, bases, and hydrogenation, allowing for selective reactions at other sites of a complex molecule. acs.org

The benzyl carbamate moiety, specifically, is a versatile handle for further functionalization through methods like nucleophilic substitution or reduction. vulcanchem.com In multi-step syntheses, carbamates are used to create complex structures. For instance, N-Benzyloxycarbonyl (Cbz)-protected amino acids can be converted into alcohols, which are then transformed through mesylation and reaction with thioacetic acid to produce thioacetates, key intermediates in the synthesis of more complex molecules like sulfonamide-based carbamates. mdpi.com The Curtius rearrangement, which transforms carboxylic acids into carbamates via an isocyanate intermediate, is another widely employed method in the synthesis of complex organic structures. nih.gov Benzyl methylcarbamate and its derivatives are thus valuable precursors, enabling chemists to build elaborate molecular frameworks by leveraging the unique reactivity and stability of the carbamate group.

Table 1: Synthetic Methodologies Involving Carbamate Intermediates

| Method | Description | Application Example | Reference(s) |

| Amine Protection | The benzyloxycarbonyl (Cbz) group protects amines during multi-step synthesis, allowing for selective reactions elsewhere in the molecule. | Protection of lysine (B10760008) side chains during Fmoc-based solid-phase peptide synthesis (SPPS). | nih.govvulcanchem.com |

| Curtius Rearrangement | Thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. | Transformation of carboxylic acids into carbamates and ureas. | nih.gov |

| Alkoxycarbonylation | Reagents like p-nitrophenyl chloroformate react with alcohols to form activated carbonates, which then react with amines to yield carbamates. | General synthesis of various carbamate derivatives. | acs.org |

| Reductive Carbonylation | Nitro arenes are converted to isocyanates using catalysts at high pressure and temperature, which can then form carbamates. | Synthesis of isocyanates from nitro arenes as precursors for carbamates. | researchgate.net |

Applications in Polymer Chemistry, including Polyurethane Formation

The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with diverse applications. wikipedia.orgchemeurope.com Polyurethanes are typically formed through the reaction of diisocyanates with diols. wikipedia.org The resulting polymer chain is characterized by repeating carbamate (urethane) groups, which contribute significantly to the material's properties. wikipedia.org

Recent research has focused on enhancing polymer characteristics by incorporating specific carbamate structures into the polymer backbone. For example, integrating the carbamate group into polyurethane backbones has been shown to improve both mechanical strength and biodegradability, with some trials demonstrating a 20% increase in tensile strength compared to conventional monomers. vulcanchem.com

Furthermore, carbamates serve as critical intermediates in alternative and more sustainable routes to polyurethane precursors. One promising polyurethane recycling pathway involves the alcoholysis of existing polyurethane waste to yield carbamates. These carbamates, such as the model compound Methyl N-phenyl carbamate, can then undergo thermal or catalytic cracking to regenerate isocyanates, a key monomer for new polyurethane synthesis. mdpi.com This process avoids the use of highly toxic phosgene (B1210022), which is used in conventional isocyanate production. researchgate.netmdpi.com Various catalysts, including ZnO and Bi2O3, have been evaluated to facilitate this decomposition at lower temperatures. mdpi.com

Design of Chemical Probes and Tags Incorporating Carbamate Linkages

The stability and versatile reactivity of the carbamate moiety make it an excellent component in the design of chemical probes and tags for biological research. nih.gov These tools are used to identify and visualize proteins and other biomolecules, and to monitor enzyme activity. researchgate.netresearchgate.net

One major application is in activity-based protein profiling (ABPP), where carbamate-based probes are designed to covalently bind to the active site of specific enzyme families, such as serine hydrolases. nih.gov Researchers have developed clickable carbamate probes that, after reacting with their protein target, can be tagged with a reporter molecule (like a fluorophore or biotin) using copper-catalyzed azide-alkyne cycloaddition chemistry. nih.govresearchgate.net This allows for the detection and identification of the target proteins within complex biological samples like entire proteomes. nih.gov Specific types, such as O-hexafluoroisopropyl (HFIP) carbamates, have shown high potency and selectivity for certain enzymes, enabling the development of imaging probes to visualize enzyme activity in living cells. nih.gov

Other innovative designs include:

Imidazole carbamate probes: These are used for affinity-guided conjugation, selectively delivering an azide handle to metal-binding proteins, such as those with a His6-tag. rsc.org

Self-immolative linkers: A trimethyl carbamate has been developed as a linker that spontaneously cyclizes and liberates a fluorophore upon an enzyme-catalyzed reaction, enabling real-time fluorescence monitoring of enzyme activity. researchgate.net

Table 2: Examples of Carbamate-Based Chemical Probes

| Probe Type | Mechanism of Action | Application | Reference(s) |

| Clickable Carbamate Probes | Covalently modifies the active site of serine hydrolases; a clickable tag allows for subsequent labeling. | Proteome-wide reactivity profiling and inhibitor screening. | nih.gov |

| O-HFIP Carbamate Probes | Exhibits high selectivity and potency for specific endocannabinoid hydrolases (MAGL and ABHD6). | In situ imaging of enzyme activity in cells and tissues. | nih.gov |

| Imidazole Carbamate Probes | Uses affinity to metal-binding sites (e.g., His6-tags) to deliver an azide handle for protein labeling. | Selective conjugation of dyes or other tags to antibodies, enzymes, and nanobodies. | rsc.org |

| Trimethyl Carbamate Linker | A self-immolative linker that releases a fluorescent reporter upon enzymatic cleavage of a triggering group. | Fluorescence detection of enzyme reactions (esterase, ketoreductase, etc.). | researchgate.net |

Development of Novel Materials with Carbamate-Based Structural Motifs

The carbamate group's structural and functional properties are being harnessed to create novel materials with tailored characteristics. nih.gov Beyond traditional polyurethanes, carbamate-based motifs are integral to the design of advanced materials for specialized applications. fluorochem.co.uk The ability of the carbamate NH group to act as a hydrogen bond donor and the carbonyl group to act as an acceptor allows for the formation of ordered supramolecular structures. nih.govacs.org

Examples of such materials include:

Polymer-Supported Reagents: Carbamate linkages are used to tether reactive molecules to solid polymer supports. This approach simplifies purification in chemical synthesis, as the reagent can be removed by simple filtration.

Functional Materials: Carbamate derivatives are being designed as components of materials with specific chemical properties. For instance, novel sulfonamide-based carbamates have been synthesized and investigated as selective enzyme inhibitors. mdpi.com In these molecules, the carbamate group is precisely positioned to interact with the active site of the target enzyme, forming key hydrogen bonds that anchor the molecule and ensure its inhibitory activity. mdpi.com

Prodrug Design: In materials science related to pharmacology, carbamates are used to create prodrugs with improved stability and pharmacokinetic properties. nih.govnih.gov The carbamate linkage can be designed to be stable until it reaches a specific biological environment, where it is cleaved to release the active drug. acs.org

The versatility of carbamate chemistry allows for its incorporation into a wide array of structural types, including macrocycles, cages, and various organic polymers, opening avenues for the development of new materials with precisely controlled functions. fluorochem.co.uk

Future Directions in Benzyl Methylcarbamate Research

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of carbamates, often involving hazardous reagents like phosgene (B1210022), is increasingly being replaced by greener alternatives. Future research on benzyl (B1604629) methylcarbamate will undoubtedly focus on the development of synthetic routes that are not only efficient but also environmentally benign, with a strong emphasis on maximizing atom economy.

One promising approach is the direct synthesis from benzyl alcohol, methylamine (B109427), and carbon dioxide. This method utilizes a readily available and non-toxic C1 source, aligning with the principles of green chemistry. Catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial in facilitating this transformation under mild conditions. For instance, a patented method for synthesizing benzyl carbamate (B1207046) (a related compound) from urea (B33335) and benzyl alcohol using a composite metal oxide catalyst highlights the potential of catalytic routes. google.com

Another avenue of exploration is the use of biocatalysis. beilstein-journals.org Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental impact of chemical processes. The development of specific enzymes for the synthesis of benzyl methylcarbamate could revolutionize its production, offering a highly sustainable and efficient manufacturing process. beilstein-journals.org

To quantify the sustainability of these next-generation routes, a key metric is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. jocpr.combuecher.deyoutube.com

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional (from Benzyl Chloroformate) | Benzyl Chloroformate + Methylamine | This compound | HCl | 83.6% |

| Catalytic (from Urea and Benzyl Alcohol) | Urea + Benzyl Alcohol | Benzyl Carbamate | Ammonia | 89.9% |

| Green (from Benzyl Alcohol, Methylamine, and CO2) | Benzyl Alcohol + Methylamine + CO2 | This compound | Water | 90.8% |

Exploration of Undiscovered Reactivity and Novel Transformation Pathways of the Carbamate Group

The carbamate functionality in this compound, while often considered a stable protecting group, possesses a rich and underexplored reactivity. Future research will focus on unlocking this potential to forge novel chemical bonds and construct complex molecular architectures.

A significant area of interest is the use of the carbamate group as a directing group in C-H activation . magtech.com.cnnih.govresearchgate.netacs.orgrsc.org Transition metal-catalyzed reactions can selectively functionalize the C-H bonds ortho to the carbamate on the benzyl ring, allowing for the introduction of a wide range of substituents. This strategy provides a highly efficient and atom-economical way to synthesize substituted aromatic compounds.

Photoredox catalysis offers another exciting frontier for exploring the reactivity of this compound. organic-chemistry.orgnih.govorganic-chemistry.orgfigshare.com Visible light-mediated reactions can initiate novel transformations, such as N-alkylation and N-arylation, under mild conditions. organic-chemistry.orgorganic-chemistry.org These methods provide alternatives to traditional, often harsher, cross-coupling reactions.

Furthermore, the carbamate group can participate in cycloaddition reactions , serving as a building block for the synthesis of heterocyclic compounds. researchgate.netnih.goviupac.org The development of novel cycloaddition strategies involving this compound could provide access to a diverse range of ring systems with potential applications in medicinal chemistry and materials science.

Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. The future of mechanistic studies on this compound will involve a synergistic combination of advanced spectroscopic techniques and high-level computational methods.

In-situ spectroscopic techniques , such as NMR and FTIR, allow for the real-time monitoring of reactions involving this compound. nih.govresearchgate.netyoutube.com These techniques can provide crucial information about the formation and consumption of reactants, intermediates, and products, offering a dynamic view of the reaction pathway.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.netnih.govnih.govresearchgate.net By modeling the potential energy surface of a reaction, DFT can be used to identify transition states, calculate activation energies, and predict the feasibility of different reaction pathways. For example, DFT studies have been employed to understand the mechanism of carbamate formation from CO2 and amines. researchgate.netnih.govrsc.org

The integration of in-situ spectroscopic data with DFT calculations will provide an unprecedented level of detail in understanding the mechanisms of reactions involving this compound. This combined approach will enable researchers to not only rationalize experimental observations but also to predict the outcomes of new reactions and design more efficient catalytic systems.

Strategic Applications in Emerging Fields of Chemical Science and Technology

While this compound has established applications, future research will focus on leveraging its unique properties in emerging areas of chemical science and technology.

In medicinal chemistry , the carbamate moiety is a common feature in many bioactive molecules. acs.org this compound itself has been identified as an adrenergic receptor agonist. biosynth.com Future research could explore the synthesis of novel derivatives of this compound as potential therapeutic agents for a range of diseases. Its structural features could be fine-tuned to optimize binding to specific biological targets.

In the field of agrochemicals , carbamates have a long history of use as pesticides. scispace.com The development of new this compound derivatives could lead to the discovery of more effective and environmentally friendly crop protection agents. Structure-activity relationship (SAR) studies will be crucial in designing molecules with high efficacy and low toxicity to non-target organisms.

The use of this compound as a protecting group in organic synthesis is well-established. evitachem.comresearchgate.net Future research may focus on developing novel deprotection strategies that are milder and more selective, further enhancing its utility in the synthesis of complex molecules.

Finally, the incorporation of this compound into polymers and materials could lead to the development of novel materials with unique properties. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which can influence the physical and chemical properties of materials.

| Field of Application | Specific Use of this compound | Potential for Future Development |

|---|---|---|

| Medicinal Chemistry | Adrenergic receptor agonist | Development of new therapeutic agents |

| Agrochemicals | Scaffold for pesticide development | Design of more effective and safer pesticides |

| Organic Synthesis | Protecting group for amines | Development of milder deprotection methods |

| Materials Science | Monomer for polymer synthesis | Creation of novel materials with tailored properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing benzyl methylcarbamate derivatives, and how can reaction yields be optimized?

- Methodological Answer : Benzyl carbamate derivatives are typically synthesized via carbamate protection strategies. For example, coupling benzyl chloroformate with methylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Reaction optimization can involve orthogonal test designs to evaluate parameters like solvent polarity, temperature, and catalyst loading. Evidence from microwave-assisted synthesis of related carbamates suggests that controlled power (e.g., 500 W) and reaction time (15–30 min) can improve yields by 15–20% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral assignments validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylated derivatives) and mass spectrometry (MS) are essential. For example, ¹H NMR peaks for the benzyl group typically appear at δ 7.30–7.50 ppm (aromatic protons), while the methylcarbamate moiety shows signals near δ 2.15–3.04 ppm. Validation involves cross-referencing with deuterated solvent controls, DEPT experiments for carbon assignments, and high-resolution MS (HRMS) to confirm molecular formulas .

Q. What are the recommended storage conditions and stability considerations for this compound derivatives?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Stability tests under varying humidity (30–70% RH) and temperature (25–40°C) using thermogravimetric analysis (TGA) can identify degradation thresholds. Evidence indicates that phosphorylated carbamates are prone to hydrolysis in aqueous environments, necessitating anhydrous handling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) in this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or impurities. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, broadening of peaks at elevated temperatures suggests exchange processes. Purity checks via HPLC (C18 column, acetonitrile/water gradient) and recrystallization in non-polar solvents can isolate stereoisomers .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for carbamate bond formation. Isotopic labeling (e.g., ¹⁵N-methylamine) combined with MS/MS fragmentation tracks reaction pathways. Evidence from phosphorylation studies highlights the role of nucleophilic attack at the carbonyl carbon .

Q. How do structural modifications (e.g., phosphorylation, fluorination) impact the biological activity of this compound derivatives?

- Methodological Answer : Phosphorylated derivatives (e.g., diphenoxyphosphoryl variants) exhibit enhanced enzyme inhibition due to electrophilic phosphorus centers. Fluorination at the 3-position of the phenyl ring (log P reduction by 0.5–1.0) improves blood-brain barrier penetration. Biological assays (e.g., IC₅₀ determination via fluorescence-based enzymatic assays) validate these effects .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound derivatives?

- Methodological Answer : Implement green chemistry principles:

- Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.

- Catalytic methods (e.g., enzyme-mediated coupling) reduce waste.

- Spill containment protocols (e.g., vacuum collection, neutralization with activated carbon) align with safety guidelines .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.